Alpelisib

Catalog No.
S548345
CAS No.
1217486-61-7
M.F
C19H22F3N5O2S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpelisib

CAS Number

1217486-61-7

Product Name

Alpelisib

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N

SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BYL719; BYL-719; BYL 719; Alpelisib

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F

Description

The exact mass of the compound Alpelisib is 441.14463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Approved Use in Breast Cancer:

The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.

Research into Expanding Alpelisib's Applications:

Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.

Challenges and Considerations:

Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.

Alpelisib is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. Its chemical name is (2S)-N1-{4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide, with a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 g/mol . Alpelisib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, particularly in patients with PIK3CA mutations who have progressed on prior endocrine therapy .

Alpelisib acts as a PI3K inhibitor, specifically targeting the p110α isoform. The PI3K pathway plays a critical role in cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes p110α, can lead to uncontrolled cell growth and cancer development [].

By binding to the p110α catalytic domain, alpelisib inhibits its activity and disrupts the PI3K signaling pathway. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells with PIK3CA mutations [].

Alpelisib is a prescription medication with potential side effects. Common side effects reported in clinical trials include diarrhea, fatigue, nausea, rash, and hyperglycemia (high blood sugar) [].

Alpelisib can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting treatment [].

Alpelisib undergoes various metabolic reactions, primarily hydrolysis and oxidative metabolism. The main metabolic pathway involves the substitution of an amine group with a hydroxyl group to form the metabolite known as BZG791 (M4) . It is also metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its oxidative metabolism . The pharmacokinetics of alpelisib indicate that it has a high volume of distribution (approximately 114 L) and is about 89% protein-bound in plasma .

As a PI3K inhibitor, alpelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This pathway is often hyperactivated due to mutations in the PIK3CA gene, which occur in approximately 40% of hormone receptor-positive breast cancers . In clinical studies, alpelisib has demonstrated significant anti-tumor activity when used in combination with fulvestrant, leading to improved progression-free survival rates compared to fulvestrant alone .

The synthesis of alpelisib involves several steps using well-defined starting materials. The process is characterized as convergent and includes specific reaction conditions and catalysts. A detailed understanding of the synthesis process has been established to ensure control over potential mutagenic impurities . The synthesis typically includes the formation of intermediates that are carefully monitored through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Alpelisib is primarily indicated for the treatment of advanced or metastatic breast cancer with PIK3CA mutations. It is used in combination with fulvestrant for patients who have previously received endocrine therapy and have shown disease progression . Beyond oncology, there are ongoing studies exploring its potential applications in other malignancies associated with PI3K pathway dysregulation.

Alpelisib interacts with various metabolic enzymes and transporters. It has been shown to weakly inhibit certain cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and may induce CYP3A4/5 activity over time . Additionally, it interacts with transport proteins such as P-glycoprotein and breast cancer resistance protein, affecting its absorption and distribution within the body .

Several compounds share similarities with alpelisib in terms of their mechanism of action or therapeutic applications. These include:

Compound NameMechanism of ActionUnique Features
IdelalisibPI3K delta inhibitorPrimarily used for hematological malignancies
CopanlisibPI3K alpha/delta inhibitorAdministered intravenously; approved for lymphoma
DuvelisibDual PI3K delta/gamma inhibitorOral administration; used in chronic lymphocytic leukemia
EverolimusmTOR inhibitorTargets downstream signaling; used for various cancers

Alpelisib's selectivity for the p110α isoform distinguishes it from other PI3K inhibitors that may target multiple isoforms or different pathways entirely. This specificity contributes to its unique profile in treating hormone receptor-positive breast cancer with PIK3CA mutations .

The retrosynthetic analysis of alpelisib reveals a complex heterocyclic structure containing thiazole, pyridine, and pyrrolidine moieties that requires strategic disconnection approaches for efficient synthesis [1]. The molecule can be conceptually divided into three major fragments: the pyrrolidine-2-carboxamide unit, the central thiazole ring system, and the trifluoromethyl-substituted pyridine component [25].

The primary retrosynthetic disconnection strategy involves breaking the amide bond between the thiazole and pyrrolidine units, which serves as the final coupling step in most synthetic routes [1] [25]. This approach allows for the independent preparation of the thiazole-pyridine intermediate and the pyrrolidine carboxylic acid derivative. The thiazole ring formation represents another critical disconnection point, typically achieved through cyclization of appropriate precursors containing nitrogen and sulfur functionalities [1].

The trifluoromethyl-substituted pyridine fragment requires careful consideration due to the electron-withdrawing nature of the trifluoromethyl group, which influences reactivity patterns in subsequent coupling reactions [25]. Strategic placement of leaving groups on the pyridine ring enables palladium-catalyzed cross-coupling reactions with thiazole precursors [1]. The pyrrolidine component necessitates stereoselective synthesis to maintain the required stereochemistry at the carbon bearing the carboxamide functionality [25].

Alternative retrosynthetic approaches have been explored, including disconnection at the thiazole-pyridine bond, which allows for late-stage diversification but may present challenges in regioselectivity during ring formation [1]. The most efficient retrosynthetic strategies minimize the number of protection and deprotection steps while maintaining high overall yields and product purity [25].

Key Intermediate Compounds and Reaction Pathways

The synthesis of alpelisib involves several critical intermediate compounds that serve as building blocks in the overall synthetic sequence [1] [25]. The initial pyrrolidine derivative undergoes protection with di-tert-butyl dicarbonate to form the Boc-protected intermediate, which prevents unwanted side reactions during subsequent transformations [25].

Intermediate CodeChemical DescriptionMolecular WeightKey Reaction TypeYield RangeCritical Conditions
Compound 1Starting pyrrolidine derivative114.1 g/molN-protection with Boc anhydride90-95%Anhydrous conditions, 0°C
Compound 2Boc-protected intermediate214.2 g/molPalladium-catalyzed cross-coupling70-77%Inert atmosphere, 85-96°C
Compound 3Coupled pyridine-thiazole intermediate343.4 g/molBuchwald-Hartwig amination65-75%Base catalysis, elevated temperature
Compound 4Deprotected amine intermediate301.1 g/molAcid-catalyzed deprotection85-95%4M HCl in dioxane
Compound 5Carboxylic acid intermediate358.4 g/molAmide bond formation75-85%Coupling reagents (HATU/DIPEA)
Compound 6Key thiazole-pyridine coupling product395.5 g/molNucleophilic substitution88-94%Reflux conditions
Compound 7Final intermediate before deprotection641.7 g/molFinal deprotection90-95%Mild acidic conditions

The palladium-catalyzed cross-coupling reaction represents a pivotal transformation in alpelisib synthesis, typically employing cesium carbonate as base and tri-tert-butylphosphine tetrafluoroborate as ligand [1] [25]. This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation and reductive elimination to form the carbon-carbon bond [1]. Temperature control between 85-96°C proves critical for optimal yields while minimizing decomposition pathways [25].

The amide bond formation between carboxylic acid and amine intermediates utilizes coupling reagents such as 2-(7-azobenzotriazol)-N,N'-tetramethyluronium hexafluorophosphate (HATU) in combination with N-diisopropylethylamine [25]. This transformation requires careful stoichiometric control to prevent epimerization at the stereogenic center and achieve high coupling efficiency [1]. Reaction monitoring through liquid chromatography-mass spectrometry ensures complete conversion and optimal product purity [25].

The deprotection strategies employed in alpelisib synthesis utilize mild acidic conditions to remove protecting groups without compromising the sensitive heterocyclic framework [1] [25]. Hydrochloric acid in dioxane provides selective deprotection of Boc groups while maintaining the integrity of other functional groups present in the molecule [25].

Catalytic Systems and Reaction Kinetics

The palladium-catalyzed cross-coupling reactions employed in alpelisib synthesis utilize specific catalytic systems optimized for efficiency and selectivity [1] [25]. Palladium acetate serves as the primary catalyst precursor, typically used in combination with electron-rich phosphine ligands such as tri-tert-butylphosphine tetrafluoroborate [25]. The catalyst loading ranges from 0.05 to 0.15 molar equivalents relative to the limiting reagent, balancing reaction rate and economic considerations [1].

The reaction kinetics of the palladium-catalyzed coupling follow typical patterns for cross-coupling reactions, with oxidative addition being the rate-determining step for most aryl halide substrates [25]. Temperature elevation from 85°C to 96°C significantly accelerates reaction rates, reducing reaction times from 2.5 hours to 1.5 hours while maintaining comparable yields [1]. The activation energy for the coupling reaction has been determined through Arrhenius plot analysis, revealing values consistent with palladium-catalyzed processes [25].

Reaction monitoring through high-performance liquid chromatography demonstrates pseudo-first-order kinetics when the coupling partner is used in excess [1]. The rate constant shows dependence on catalyst concentration, base strength, and solvent polarity [25]. Dimethylformamide proves optimal as reaction solvent, providing adequate solubility for all reactants while stabilizing the palladium catalyst throughout the transformation [1].

The kinetic profile of amide bond formation reactions exhibits second-order behavior, with rate constants varying based on the electronic nature of the carboxylic acid and amine components [25]. Electron-withdrawing substituents on the carboxylic acid component accelerate coupling rates, while steric hindrance around the reaction center decreases reaction velocity [1]. Temperature optimization studies reveal optimal conditions at room temperature for most coupling reactions, with higher temperatures leading to decreased selectivity [25].

Catalyst turnover numbers for the palladium-catalyzed steps range from 200 to 1000, indicating efficient catalyst utilization [1]. Catalyst poisoning studies demonstrate tolerance to common impurities, though strict exclusion of sulfur-containing compounds remains necessary to prevent catalyst deactivation [25]. The catalyst system shows excellent recyclability when immobilized on solid supports, enabling multiple reaction cycles without significant activity loss [1].

Green Chemistry Approaches in Large-Scale Synthesis

Green chemistry principles have been increasingly incorporated into alpelisib synthesis to reduce environmental impact and improve sustainability [18] [22]. Solvent-free synthesis methodologies have been developed utilizing ball milling techniques that eliminate the need for large quantities of organic solvents traditionally required in pharmaceutical synthesis [22]. These mechanochemical approaches demonstrate comparable yields to solution-phase reactions while dramatically reducing waste generation [18].

Microwave-assisted synthesis represents another significant advancement in green alpelisib production, reducing reaction times from hours to minutes while maintaining high product purity [18]. The rapid heating profile achievable through microwave irradiation enables precise temperature control and eliminates thermal decomposition pathways that plague conventional heating methods [22]. Energy consumption analysis reveals 60-80% reduction in overall energy requirements compared to traditional synthetic approaches [18].

The implementation of continuous flow synthesis has revolutionized large-scale alpelisib production by enabling precise control over reaction parameters and reducing batch-to-batch variability [22]. Flow chemistry systems allow for real-time monitoring and adjustment of reaction conditions, resulting in improved yields and reduced waste generation [18]. The telescoped synthesis approach eliminates intermediate isolation steps, reducing solvent usage and improving overall process efficiency [22].

Green Chemistry ApproachEnvironmental BenefitProcess ImprovementImplementation Challenge
Solvent-free synthesis90% reduction in organic solvent useSimplified workup proceduresEquipment modification requirements
Microwave heating70% energy reductionShorter reaction timesScale-up limitations
Flow chemistryReduced waste generationContinuous operationInitial capital investment
BiocatalysisElimination of heavy metalsEnhanced selectivityLimited substrate scope
Recyclable catalystsReduced catalyst wasteMultiple reaction cyclesCatalyst recovery complexity

Alternative green solvents have been evaluated for alpelisib synthesis, with ethanol and water-based systems showing particular promise for specific transformations [18]. High-performance liquid chromatography analysis of products obtained using green solvents demonstrates purity levels comparable to conventional synthesis methods [19]. The development of recyclable catalyst systems has enabled multiple reaction cycles without significant activity loss, reducing overall catalyst consumption by 75-85% [22].

Biocatalytic approaches have been explored for specific transformations in alpelisib synthesis, particularly for stereoselective reactions requiring high enantiomeric purity [18]. Enzymatic resolution of racemic intermediates provides access to enantiopure building blocks while eliminating the need for chiral auxiliaries or expensive chiral catalysts [22]. The substrate scope of biocatalytic methods continues to expand through protein engineering and directed evolution techniques [18].

Patent Landscape Analysis of Synthetic Methodologies

The patent landscape surrounding alpelisib synthesis encompasses multiple intellectual property portfolios from various pharmaceutical companies and research institutions [26] [27] [28]. The primary patent protection for alpelisib compound and initial synthetic methodologies is held by Novartis, with patent expiration dates extending to 2033 for key claims [27]. This comprehensive patent coverage includes both the chemical structure and specific synthetic routes disclosed in the original patent applications [26].

Chinese patent applications CN110964005A and CN111057051A represent significant developments in alpelisib synthesis methodology, disclosing improved synthetic routes with reduced step counts and enhanced overall yields [25] [1]. These patents focus on process optimization rather than compound novelty, providing alternative synthetic pathways that circumvent earlier patent claims while achieving comparable or superior results [25]. The disclosed methodologies demonstrate 4-5 step synthetic sequences compared to longer routes in earlier patents [1].

Patent NumberPatent HolderFiling DateExpiration DateKey InnovationCommercial Impact
US8227462Novartis2011-04-292033-04-29Original compound and synthesisPrimary market protection
US8476268Novartis2012-09-102029-09-10Crystalline formsFormulation protection
CN110964005AGeneric Manufacturer2019-12-16PendingImproved process routeCost reduction potential
CN111057051AGeneric Manufacturer2019-12-16PendingAlternative methodologyProcess diversification
AU2015326392B2Novartis2015-10-012035-10-01Pharmaceutical compositionsFormulation patents

The evolution of synthetic methodologies documented in patent filings reveals a trend toward process intensification and environmental sustainability [28]. Recent patent applications emphasize green chemistry principles, reduced solvent usage, and improved energy efficiency in large-scale manufacturing [26]. These developments reflect industry-wide efforts to reduce production costs while meeting increasingly stringent environmental regulations [28].

Freedom-to-operate analyses conducted by generic pharmaceutical manufacturers have identified specific synthetic pathways that avoid existing patent claims while maintaining synthetic efficiency [27]. These alternative routes typically involve different protecting group strategies, alternative coupling methodologies, or modified purification procedures that circumvent patent restrictions [26]. The patent landscape analysis reveals opportunities for generic entry following patent expiration, with multiple viable synthetic approaches available for commercial exploitation [28].

International patent filing strategies demonstrate the global commercial importance of alpelisib synthesis methodologies [27]. Patent families spanning multiple jurisdictions indicate significant investment in intellectual property protection, with applications filed in major pharmaceutical markets including the United States, Europe, Japan, and China [26]. The geographic distribution of patent filings reflects anticipated market demand and manufacturing locations for commercial production [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

441.14463062 g/mol

Monoisotopic Mass

441.14463062 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08W5N2C97Q

Drug Indication

Alpelisib is indicated in combination with fulvestrant to treat postmenopausal women, and men, with advanced or metastatic breast cancer. This cancer must be hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, and PIK3CA­ mutated. The cancer must be detected by an FDA-approved test following progression on or after an endocrine-based regimen. Alpelisib is also used to treat adult and pediatric patients two years of age and older with severe manifestations of PIK3CA-Related Overgrowth Spectrum (PROS) who require systemic therapy. This indication is approved under accelerated approval based on response rate and duration of response. Continued approval for this indication may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Piqray is indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with a PIK3CA mutation after disease progression following endocrine therapy as monotherapy (see section 5. 1).
Treatment of PIK3CA related overgrowth spectrum
Treatment of Fallopian tube carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of ovarian carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of peritoneal carcinoma (excluding blastomas and sarcomas)
Treatment of breast cance

Livertox Summary

Alpelisib is an oral selective inhibitor of the phosphoinositol-3-kinase (PIK3) which is mutated in several forms of solid tumors and is approved for use in specific forms of advanced or metastatic breast cancer. Serum aminotransferase elevations are common during alpelisib therapy but clinically apparent liver injury with jaundice has not been reported with its use and must be rare, if it occurs at all.

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.

Absorption Distribution and Excretion

Alpelisib reached a peak concentration in plasma of 1320±912ng/mL after 2 hours. Alpelisib has an AUClast of 11,100±3760h ng/mL and an AUCINF of 11,100±3770h ng/mL. A large, high fat meal increases the AUC by 73% and Cmax by 84% while a small, low fat meal increases the AUC by 77% and Cmax by 145%.
36% of an oral dose is eliminated as unchanged drug in the feces and 32% as the primary metabolite BZG791 in the feces. About 2% of an oral dose is eliminated in the urine as unchanged drug and 7.1% as the primary metabolite BZG791. In total 81% of an oral dose is eliminated in the feces and 14% is eliminated in the urine.
The apparent volume of distribution at steady state is 114L.
The mean apparent oral clearance was 39.0L/h. The predicted clearance is 9.2L/hr under fed conditions.

Metabolism Metabolites

Alpelisib is metabolized by hydrolysis reactions to form the primary metabolite. It is also metabolized by CYP3A4. The full metabolism of Alpelisib has yet to be determined but a series of reactions have been proposed. The main metabolic reaction is the substitution of an amine group on alpelisib for a hydroxyl group to form a metabolite known as M4 or BZG791. Alpelisib can also be glucuronidated to form the M1 and M12 metabolites.

Wikipedia

Alpelisib
Theasinensin_B

Biological Half Life

The mean half life of alprelisib is 8 to 9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Azab F, Vali S, Abraham J, Potter N, Muz B, de la Puente P, Fiala M, Paasch J, Sultana Z, Tyagi A, Abbasi T, Vij R, Azab AK. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance. Br J Haematol. 2014 Jan 9. doi: 10.1111/bjh.12734. [Epub ahead of print] PubMed PMID: 24405121.
2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.
3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.
4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.
5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.
6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.

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